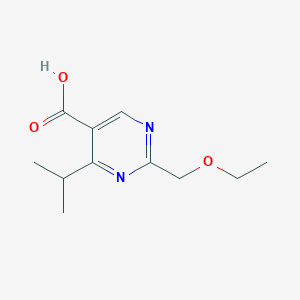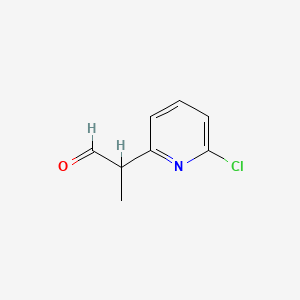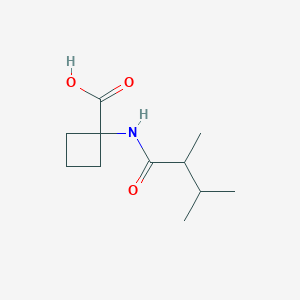
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclobutane ring and functional groups such as a carboxylic acid and an amide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid typically involves the formation of the cyclobutane ring through [2+2] cycloaddition reactions. One common method is the photodimerization of trans-cinnamic acid derivatives under UV light, which forms the cyclobutane ring . The subsequent functionalization of the cyclobutane ring with amide and carboxylic acid groups can be achieved through various organic reactions, including amidation and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the industrial production process .
化学反应分析
Types of Reactions
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly at the amide and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized cyclobutane compounds .
科学研究应用
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It holds potential in drug development, particularly in designing molecules with specific biological activities.
作用机制
The mechanism of action of 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid and amide groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Cyclobutane-1,3-dicarboxylic acid: Similar in having a cyclobutane ring with carboxylic acid groups, but lacks the amide functionality.
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: Contains aromatic groups, providing different chemical properties and applications.
Cyclobutane-containing alkaloids: Natural products with cyclobutane rings, often exhibiting biological activities such as antimicrobial and anticancer properties.
Uniqueness
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring with both amide and carboxylic acid groups. This structural arrangement provides a balance of rigidity and functional versatility, making it suitable for a wide range of applications in research and industry .
属性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
1-(2,3-dimethylbutanoylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-7(2)8(3)9(13)12-11(10(14)15)5-4-6-11/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15) |
InChI 键 |
LULVJWNQEIPTNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C(=O)NC1(CCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


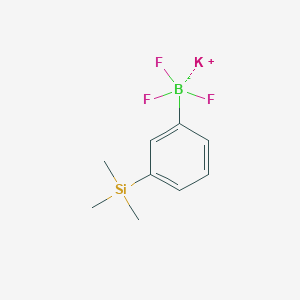
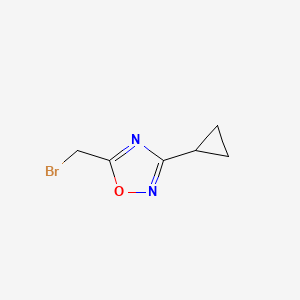
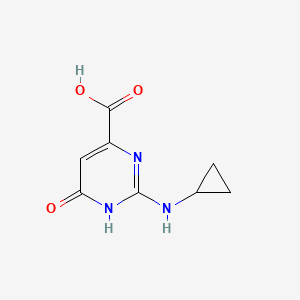
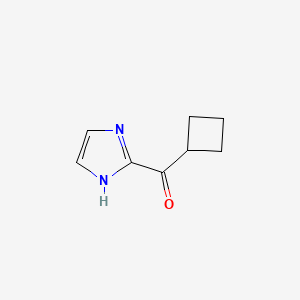
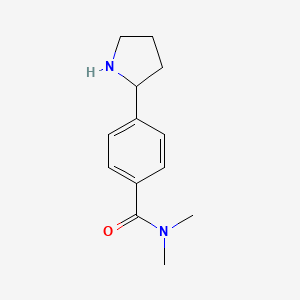
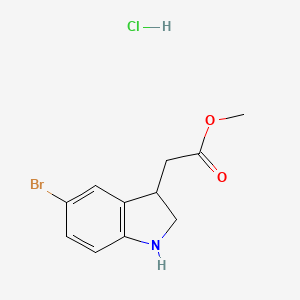
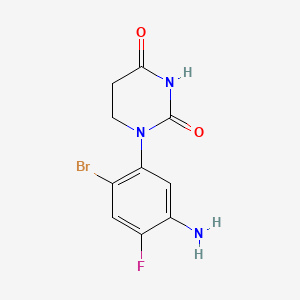
![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)
![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)

